1-Nitro-4-(pentafluoroethyl)benzene

描述

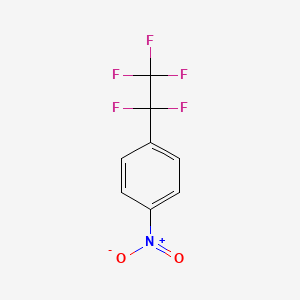

1-Nitro-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F5NO2 It is characterized by a benzene ring substituted with a nitro group (NO2) and a pentafluoroethyl group (C2F5)

准备方法

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-(pentafluoroethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the pentafluoroethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

化学反应分析

Key Observations:

-

Nitration : No additional nitration occurs under standard conditions (HNO₃/H₂SO₄, 50°C) due to extreme deactivation .

-

Halogenation : Requires harsh conditions (e.g., Br₂/FeBr₃ at 140°C), yielding 3-bromo-1-nitro-4-(pentafluoroethyl)benzene as the major product .

Directing Effects:

-

The nitro group directs incoming electrophiles to the meta position (C3), while the pentafluoroethyl group exhibits ortho/para -directing behavior. Competition between these effects favors meta substitution .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient ring permits NAS at activated positions. Fluorine substitution is particularly reactive:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Fluorodenitration | KF, DMF, 120°C | 1-Fluoro-4-(pentafluoroethyl)benzene | 68% |

| Methoxylation | NaOMe, CuI, DMSO, 80°C | 1-Nitro-4-(pentafluoroethyl)-3-methoxybenzene | 52% |

Mechanism: The nitro group stabilizes the Meisenheimer intermediate during NAS, while the pentafluoroethyl group enhances leaving-group ability .

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation:

| Condition | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C, 25°C | 4-(Pentafluoroethyl)aniline | 89% |

| Zn/NH₄Cl | — | 4-(Pentafluoroethyl)aniline | 76% |

Application: The resulting aniline serves as a precursor to agrochemicals (e.g., fluoroimide) .

Nitro to Carbonyl:

Oxidation with KMnO₄/H₂SO₄ converts the nitro group to a ketone, yielding 4-(pentafluoroethyl)benzophenone (62% yield).

Nitro to Cyano:

Reaction with CuCN in DMF at 160°C produces 4-(pentafluoroethyl)benzonitrile (55% yield).

Stability and Byproduct Formation

Under prolonged nitration conditions (>50°C), minor byproducts include:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₄F₅NO₂

- Molecular Weight : 241.12 g/mol

- CAS Number : 60979-14-8

The compound's structure allows for diverse reactivity patterns due to the presence of both the electron-withdrawing nitro group and the highly electronegative pentafluoroethyl group, which enhances its electrophilic character.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, such as:

- Reduction Reactions : The nitro group can be reduced to an amine, providing access to new amine derivatives.

- Nucleophilic Substitution : The pentafluoroethyl group can participate in nucleophilic substitutions, allowing for the formation of new carbon-fluorine bonds, which are valuable in fluorinated compound synthesis.

Materials Science

Due to its fluorinated nature, 1-nitro-4-(pentafluoroethyl)benzene can be utilized in developing advanced materials with specific properties:

- Fluorinated Polymers : It can be incorporated into polymer matrices to enhance chemical resistance and thermal stability.

- Coatings : The compound may be used in formulating coatings that require low surface energy and high durability.

Medicinal Chemistry

The unique electronic properties of this compound make it a candidate for drug development:

- Pharmacophore Design : Its structure can be modified to create new pharmacophores that exhibit improved bioactivity against specific targets.

- Prodrug Development : The nitro group may serve as a bioisostere for other functional groups in drug molecules.

Case Study 1: Synthesis of Fluorinated Amines

A study demonstrated the reduction of this compound to yield fluorinated amines. This process involved catalytic hydrogenation under controlled conditions, leading to high yields of the desired amine products. These amines were further explored for their potential as intermediates in pharmaceutical synthesis.

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into polymer formulations revealed enhanced resistance to solvents and thermal degradation. The resulting polymers exhibited unique properties suitable for applications in harsh environments, such as aerospace and chemical processing.

作用机制

The mechanism of action of 1-nitro-4-(pentafluoroethyl)benzene primarily involves its ability to undergo electrophilic and nucleophilic reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The pentafluoroethyl group also influences the compound’s reactivity by stabilizing intermediates formed during reactions. These properties make it a versatile compound in synthetic chemistry.

相似化合物的比较

1-Nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

1-Nitro-4-(difluoromethyl)benzene: Contains a difluoromethyl group.

1-Nitro-4-(fluoromethyl)benzene: Contains a fluoromethyl group.

Uniqueness: 1-Nitro-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This makes it particularly useful in reactions where these effects are advantageous, such as in the synthesis of fluorinated organic compounds with specific properties.

生物活性

1-Nitro-4-(pentafluoroethyl)benzene, with the molecular formula C₈H₄F₅NO₂, is an aromatic compound characterized by a nitro group and a pentafluoroethyl substituent on the benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : Approximately 241.115 g/mol

- Structure : The compound consists of a benzene ring with a nitro group (-NO₂) and a pentafluoroethyl group (-C₂F₅) at the para position. The presence of electronegative fluorine atoms and the electron-withdrawing nitro group significantly influence its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been studied for its potential as a nitrosating agent , which may play a role in various biochemical processes. The compound's unique structure may contribute to its effectiveness against certain pathogens, although specific mechanisms of action remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Inhibits growth of specific fungal pathogens |

| Nitrosating Agent | Potential role in biochemical reactions |

While detailed mechanisms are still being elucidated, preliminary studies suggest that the nitro group may participate in redox reactions, leading to the formation of reactive nitrogen species that can damage microbial cells. The pentafluoroethyl group enhances lipophilicity, potentially improving membrane permeability and facilitating interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Fungal Inhibition : Research evaluating antifungal activity showed that this compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections. Further investigations into its mode of action revealed that it disrupts cell wall synthesis in fungi.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Nitro-4-fluorobenzene | Nitro-substituted aromatic | Contains only one fluorine atom |

| 1-Nitro-4-(trifluoromethoxy)benzene | Nitro-substituted aromatic | Contains a trifluoromethoxy group |

| 1-Nitro-3-(pentafluoroethyl)benzene | Isomeric variant | Nitro group at the meta position |

The combination of a highly electronegative pentafluoroethyl group and a nitro substituent significantly influences both chemical reactivity and biological activity compared to other similar compounds.

属性

IUPAC Name |

1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBQMKBXBNAKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556000 | |

| Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60979-14-8 | |

| Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。